![molecular formula C9H6Cl2F3NO B2464933 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide CAS No. 379255-17-1](/img/structure/B2464933.png)
2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the empirical formula C9H7ClF3NO . It is a part of the class of compounds known as fluorinated building blocks .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a reaction involving tetrahydrofuran, 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl), 3,5-triazine, 4-amino-2-(trifluoromethyl)pyridine, and NaHCO3 was carried out at a temperature of 20–35 °C. The resultant mixture was heated to reflux (75–80 °C) for 20–24 hours .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques . For instance, the crystal structure of 2-chloro-N-(2,6-dimethylphenyl)-acetamide was found to be closely related to those of side-chain-unsubstituted N-(2,6-dimethylphenyl)acetamide and side-chain-substituted 2,2,2-trichloro-N-(2,6-dimethylphenyl)-acetamide and N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide, with slightly different bond parameters .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, a series of reactions involving 2-chloro-N-(2,6-dimethylphenyl)-acetamide resulted in the formation of various derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide” include its molecular weight of 237.61 . It is a solid compound .Scientific Research Applications
- Tocainide Enantiomer Determination : This compound has been utilized in the simultaneous determination of the enantiomers of tocainide in blood plasma using gas-liquid chromatography with electron-capture detection . Tocainide is an antiarrhythmic drug, and understanding its enantiomeric composition is crucial for drug efficacy and safety.
Pharmaceutical Research and Drug Development
Crystallography and Solid-State Chemistry
Safety and Hazards
The safety data sheet for a similar compound, 2-chloro-N-(2,6-dimethylphenyl)-acetamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Mechanism of Action
Target of Action
Similar compounds have been known to target specific enzymes or receptors in the body .
Mode of Action
It’s known that when the compound was used as an alkylating agent, an unexpected compound, a chromenyl phenoxyacetamide derivative, could be isolated . This suggests that the compound may interact with its targets through alkylation, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been known to have specific adme properties that impact their bioavailability .
Result of Action
Similar compounds have been known to have specific effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide. For instance, the compound is soluble in chloroform and methanol, but insoluble in water . This solubility profile can affect how the compound is distributed in the body and its overall efficacy.
properties
IUPAC Name |
2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO/c10-4-7(16)15-8-5(9(12,13)14)2-1-3-6(8)11/h1-3H,4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAAXQFRCZBSER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CCl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
379255-17-1 |
Source
|
Record name | 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.